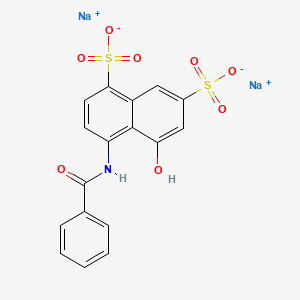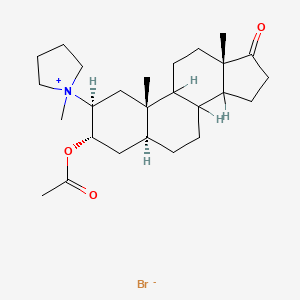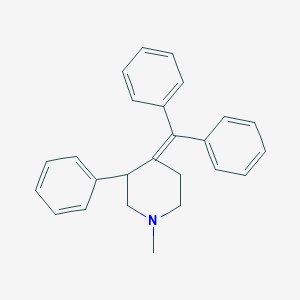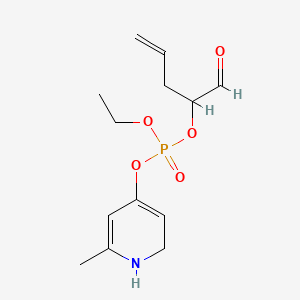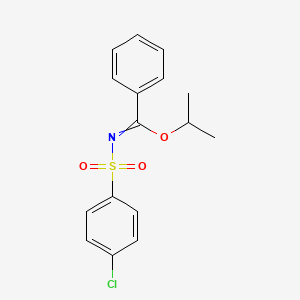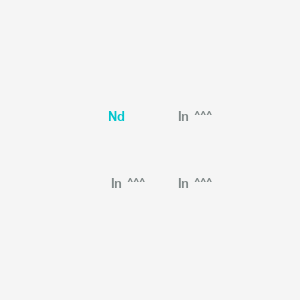
Indium--neodymium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–neodymium (3/1) is a compound formed by the combination of indium and neodymium in a 3:1 ratio Both indium and neodymium are rare earth elements with unique properties that make them valuable in various industrial and scientific applications Indium is known for its malleability, ductility, and ability to form alloys, while neodymium is renowned for its magnetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium–neodymium (3/1) typically involves the reduction of indium and neodymium salts. One common method is the reduction of indium chloride (InCl3) and neodymium chloride (NdCl3) using a reducing agent such as lithium borohydride (LiBH4) at ambient temperature . This process results in the formation of indium and neodymium nanoparticles, which can then be combined in the desired ratio.
Industrial Production Methods: On an industrial scale, the production of indium–neodymium (3/1) may involve high-temperature reduction processes. For example, the reduction of indium and neodymium oxides using hydrogen gas at elevated temperatures can produce the desired compound. This method ensures high purity and uniformity of the final product, making it suitable for various applications in electronics and magnetics.
Chemical Reactions Analysis
Types of Reactions: Indium–neodymium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium and neodymium oxides.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to revert the compound to its metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, resulting in the formation of various indium and neodymium halides.
Major Products Formed: The major products formed from these reactions include indium oxide (In2O3), neodymium oxide (Nd2O3), and various halides such as indium bromide (InBr3) and neodymium chloride (NdCl3) .
Scientific Research Applications
Indium–neodymium (3/1) has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in organic synthesis reactions, including Friedel-Crafts reactions and cycloaddition reactions .
Biology and Medicine:
- Indium complexes are utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment .
- Neodymium compounds are explored for their potential in magnetic resonance imaging (MRI) contrast agents .
Industry:
Mechanism of Action
The mechanism of action of indium–neodymium (3/1) varies depending on its application:
Molecular Targets and Pathways:
- In radiopharmaceutical applications, indium complexes emit Auger electrons, which cause localized damage to cancer cells, leading to their destruction .
- In magnetic applications, the neodymium component contributes to the compound’s strong magnetic properties, which are essential for the efficient functioning of electric motors and generators .
Comparison with Similar Compounds
- Indium-gallium (3/1)
- Neodymium-iron-boron (NdFeB)
- Indium-tin oxide (ITO)
- Neodymium-dysprosium (NdDy)
Properties
CAS No. |
12141-95-6 |
|---|---|
Molecular Formula |
In3Nd |
Molecular Weight |
488.70 g/mol |
InChI |
InChI=1S/3In.Nd |
InChI Key |
CYCWZQGMTNLDFO-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
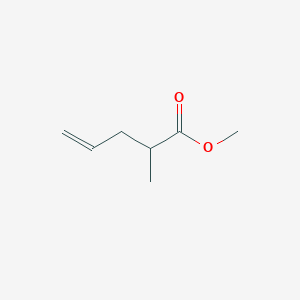
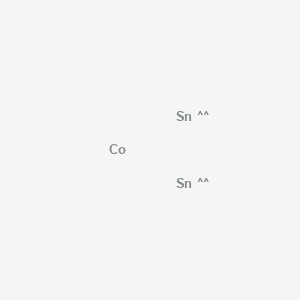

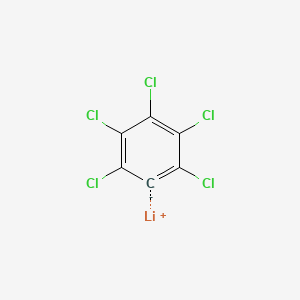
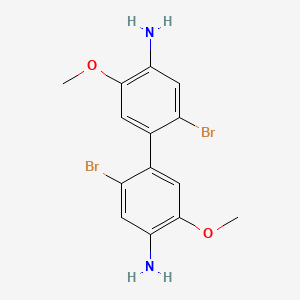

![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
